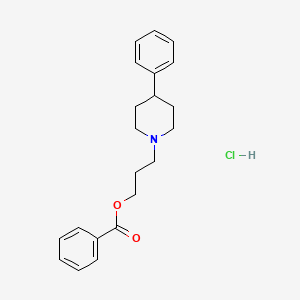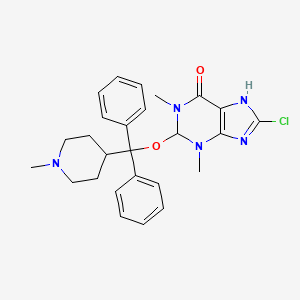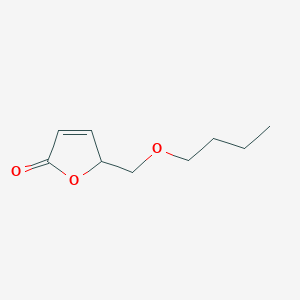
2-Decyl-4-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C14H28O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a decyl and a methyl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Decyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of undecanal with propylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring. Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This ensures the reaction proceeds efficiently and yields a high-purity product. The use of molecular sieves or orthoesters can also aid in water removal through chemical reaction or physical sequestration .
化学反応の分析
Types of Reactions
2-Decyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other high-valent chromium reagents.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like RLi, RMgX, and electrophiles like RCOCl, RCHO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
科学的研究の応用
2-Decyl-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a protecting group for carbonyl compounds during synthesis.
Biology: The compound’s stability makes it useful in biochemical assays and as a reagent in various biological experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: The compound is used in the production of resins, polymers, and other industrial chemicals
作用機序
The mechanism by which 2-Decyl-4-methyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal complexes with carbonyl compounds. This stability is due to the dioxolane ring, which protects the carbonyl group from undergoing unwanted reactions. The molecular targets and pathways involved depend on the specific application, such as protecting groups in organic synthesis or forming complexes in drug delivery systems .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with different substituents.
4-Methyl-2-pentyl-1,3-dioxolane: A related compound with a pentyl group instead of a decyl group .
Uniqueness
2-Decyl-4-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties. Its long decyl chain provides hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or reagents. Additionally, its stability and ability to form stable complexes make it valuable in various scientific and industrial contexts .
特性
CAS番号 |
74094-62-5 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
2-decyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-14-15-12-13(2)16-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
ZOJCTKZSRSUPTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1OCC(O1)C |
沸点 |
286.00 to 287.00 °C. @ 760.00 mm Hg |
密度 |
0.879-0.885 |
物理的記述 |
Clear, colourless liquid; Sweet, fatty, floral aroma |
溶解性 |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


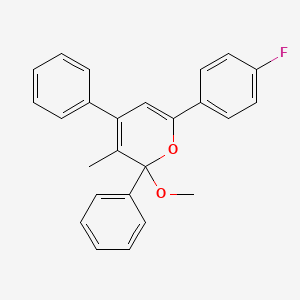
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
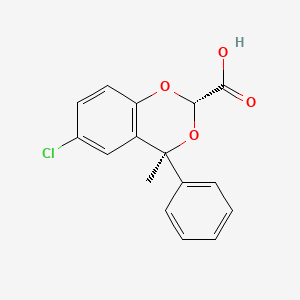
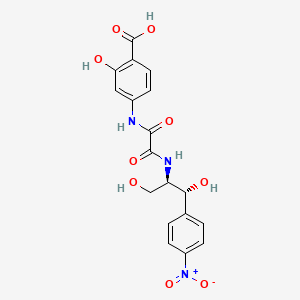

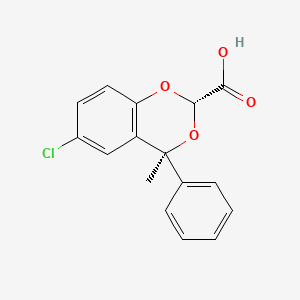
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
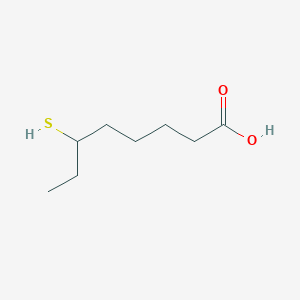
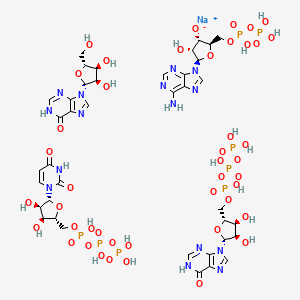
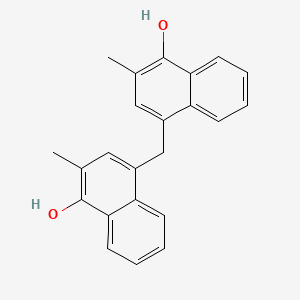
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
